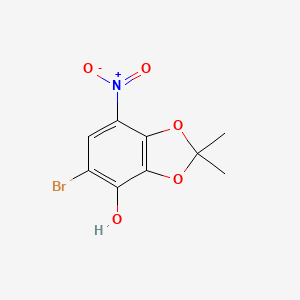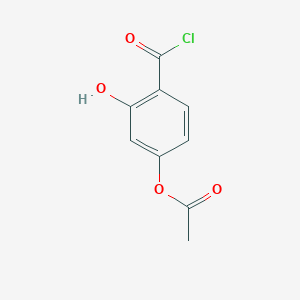
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate is an organic compound with the molecular formula C9H7ClO4. This compound is characterized by the presence of a chlorocarbonyl group, a hydroxy group, and an acetate group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate typically involves the chlorination of 3-hydroxyphenyl acetate. One common method is the reaction of 3-hydroxyphenyl acetate with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorocarbonyl group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for introducing the chlorocarbonyl group.
Alcohols and Amines: Act as nucleophiles in substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Oxidized Derivatives: Such as ketones or aldehydes from oxidation reactions.
Reduced Derivatives: Such as alcohols from reduction reactions.
科学的研究の応用
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(Chlorocarbonyl)-3-hydroxyphenyl acetate involves its reactivity with various nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution, while the hydroxy group can participate in esterification and oxidation reactions. These reactions enable the compound to modify other molecules and exert its effects in different chemical and biological contexts.
類似化合物との比較
Similar Compounds
4-Chlorobenzyl Acetate: Similar in structure but lacks the hydroxy group.
3-Hydroxyphenyl Acetate: Similar but lacks the chlorocarbonyl group.
4-(Chlorocarbonyl)phenyl Acetate: Similar but lacks the hydroxy group.
Uniqueness
4-(Chlorocarbonyl)-3-hydroxyphenyl acetate is unique due to the presence of both the chlorocarbonyl and hydroxy groups, which confer distinct reactivity and versatility in chemical syntheses. This combination of functional groups allows for a broader range of chemical transformations compared to its similar compounds.
特性
CAS番号 |
62814-09-9 |
|---|---|
分子式 |
C9H7ClO4 |
分子量 |
214.60 g/mol |
IUPAC名 |
(4-carbonochloridoyl-3-hydroxyphenyl) acetate |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-6-2-3-7(9(10)13)8(12)4-6/h2-4,12H,1H3 |
InChIキー |
OYRPMXVMBBRBFO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R)-2-butylcyclopropyl]boronic acid](/img/structure/B14134879.png)
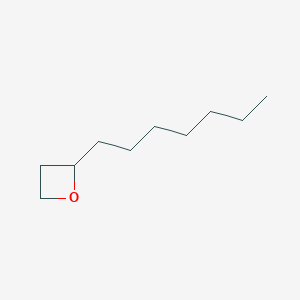
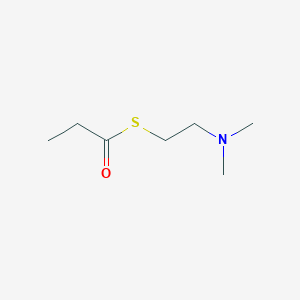
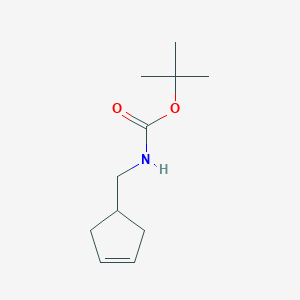
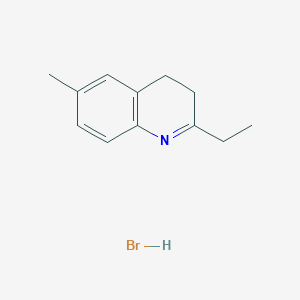
![5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14134927.png)
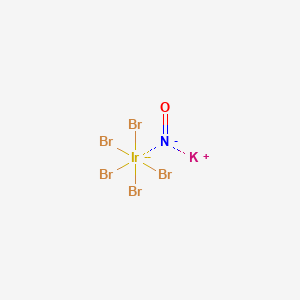
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B14134940.png)
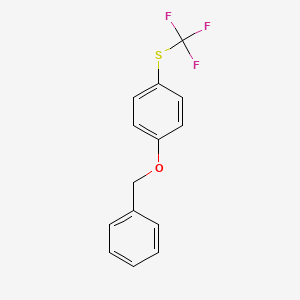
![(5R,8S,9S,12R,17R,18S,21S,24S,27R)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B14134954.png)
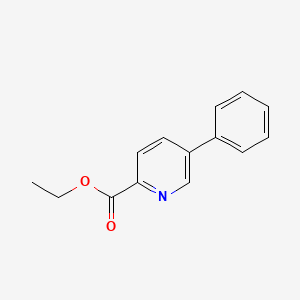
![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)
